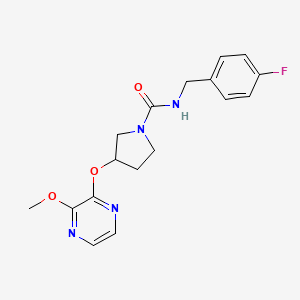![molecular formula C25H19ClN4O3 B2863452 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide CAS No. 1251590-61-0](/img/new.no-structure.jpg)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimycobacterial Activity
The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains, indicating the potential of similar structures for antimycobacterial applications. Compounds with specific linkers and electron-donating groups have demonstrated significant safety indices and antimicrobial efficacy (Lv et al., 2017).
Molecular Interaction Studies
Research on molecular interaction, particularly involving the CB1 cannabinoid receptor, reveals the importance of specific structural features in binding affinity and antagonist activity. Conformational analysis of related compounds has identified four distinct conformations, contributing to our understanding of steric binding interactions and the potential for designing receptor-specific drugs (Shim et al., 2002).
Anti-inflammatory and Analgesic Agents
The synthesis of novel benzodifuranyl derivatives from visnaginone and khellinone has led to compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings suggest the therapeutic potential of structurally related compounds in managing inflammation and pain (Abu‐Hashem et al., 2020).
Antipsychotic Agent Development
Heterocyclic carboxamides have been synthesized and evaluated as potential antipsychotic agents, demonstrating potent activities and selectivity for dopamine and serotonin receptors. This indicates the relevance of such structural frameworks for developing new antipsychotic medications (Norman et al., 1996).
Radiolabeling for Diagnostic Applications
A study on mixed ligand fac-tricarbonyl complexes introduces a [2 + 1] mixed ligand concept that enables labeling of bioactive molecules for diagnostic purposes. This approach illustrates the compound's potential in enhancing the physico-chemical properties of radiolabeled conjugates for medical imaging (Mundwiler et al., 2004).
Propriétés
Numéro CAS |
1251590-61-0 |
|---|---|
Formule moléculaire |
C25H19ClN4O3 |
Poids moléculaire |
458.9 |
Nom IUPAC |
N-[(3-chlorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H19ClN4O3/c1-33-19-8-6-18(7-9-19)30-25(32)21-14-27-22-10-5-16(12-20(22)23(21)29-30)24(31)28-13-15-3-2-4-17(26)11-15/h2-12,14,29H,13H2,1H3,(H,28,31) |
Clé InChI |
XXSAEDPKAPLURT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC(=CC=C5)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2863371.png)

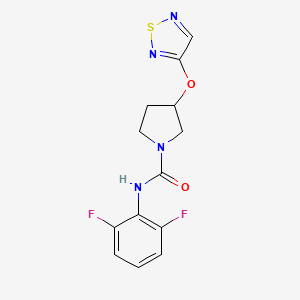
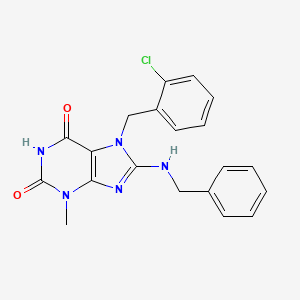
![tert-Butyl 4-[4-(cyanosulfanyl)phenyl]piperazine-1-carboxylate](/img/structure/B2863380.png)
![N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2863381.png)

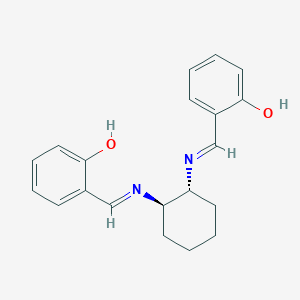
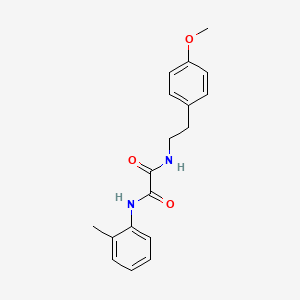
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)prop-2-enamide](/img/structure/B2863385.png)
![3-benzyl-9-(5-chloro-2-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2863386.png)
![N-[(2-methoxyadamantan-2-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2863388.png)
